molecular formula C12H21NO3 B2571272 tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1522367-45-8

tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B2571272
CAS No.: 1522367-45-8
M. Wt: 227.304
InChI Key: IGPQGEGCVGXHSS-SBMIAAHKSA-N
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Description

Tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.304. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis Routes

An efficient, scalable synthesis route for the enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed, highlighting significant improvements over original routes. This synthesis involves an innovative approach starting from commercially available chiral lactone, emphasizing an elegant epimerization/hydrolysis step for the undesired diastereoisomer, avoiding tedious purification and achieving significant yields over multiple chemical transformations (Maton et al., 2010).

Stereoselective Synthesis

Research has demonstrated a stereoselective and scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, where the stereoselectivity of a cyclopropanation step could be controlled by the functional group at C-α, showcasing the versatility and precision in manipulating the stereochemistry of such compounds (Wang Gan et al., 2013).

Application in Nucleoside Analogues

The compound has also served as a precursor or intermediate in the synthesis of nucleoside analogues, showing its utility in the design of molecules with potential biological activity. Such applications are critical in the development of therapeutic agents, demonstrating the compound's relevance in medicinal chemistry (Marquez et al., 1996).

Synthesis of Piperidine Derivatives

Additionally, methodologies have been developed for the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, which further exemplifies the compound's role in creating structurally complex and functionally diverse molecules. Such synthetic endeavors are essential for the exploration of new chemical spaces in drug discovery and development (Moskalenko & Boev, 2014).

Properties

IUPAC Name

tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8(7-14)5-12(4)6-9(12)13/h8-9,14H,5-7H2,1-4H3/t8-,9+,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPQGEGCVGXHSS-SBMIAAHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(N(C1C2)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H](N([C@@H]1C2)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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